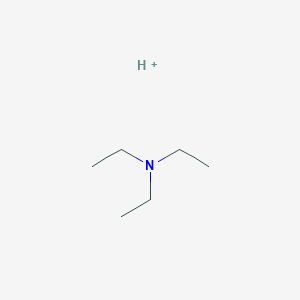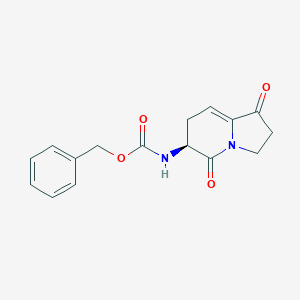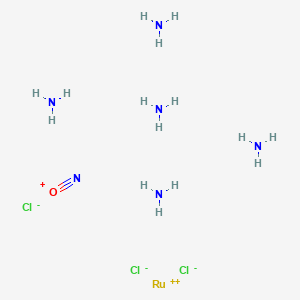
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists.
Mécanisme D'action
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 leads to increased fatty acid oxidation, increased glucose uptake, and reduced inflammation. These effects are mediated by the upregulation of genes involved in oxidative metabolism and the downregulation of genes involved in glycolytic metabolism.
Biochemical and Physiological Effects:
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to have several biochemical and physiological effects. In animal studies, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to increase endurance and reduce fatigue by increasing the expression of genes involved in oxidative metabolism. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. In addition, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and the need for expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for research on 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 involves several steps, including the reaction of 2-bromo-4-methylpyridine with 3-isopropoxyaniline, followed by the reaction of the resulting compound with sodium sulfonate. The final product is obtained after purification using column chromatography. The synthesis of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to improve endurance and performance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolytic metabolism. In cancer research, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to improve lipid metabolism and reduce insulin resistance.
Propriétés
Formule moléculaire |
C14H17N3O3S |
|---|---|
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
4-amino-N-(3-propan-2-yloxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H17N3O3S/c1-10(2)20-12-5-3-4-11(8-12)17-21(18,19)14-9-16-7-6-13(14)15/h3-10,17H,1-2H3,(H2,15,16) |
Clé InChI |
AVHMBLHMEUBAHX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CN=C2)N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



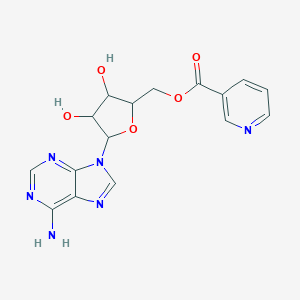
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
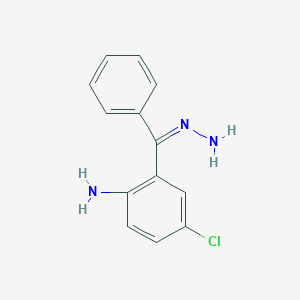
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
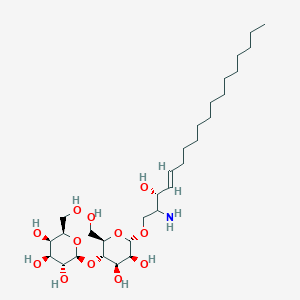
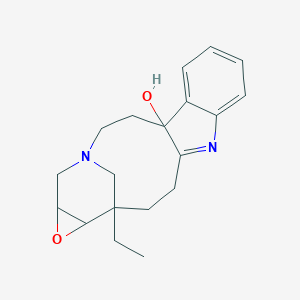
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


